Diphosphoric acid, tetraammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

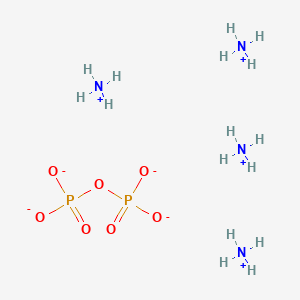

Diphosphoric acid, tetraammonium salt, is a salt of pyrophosphoric acid and ammonium. It has the molecular formula (NH4)4P2O7 and a molecular weight of 265.06 g/mol. This compound is commonly used as a buffering agent, a fertilizer, and a food additive. It is soluble in water but insoluble in alcohol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diphosphoric acid, tetraammonium salt, can be synthesized by reacting pyrophosphoric acid with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired tetraammonium salt. The general reaction is as follows:

H4P2O7+4NH3→(NH4)4P2O7

This reaction requires careful control of temperature and pH to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound, involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous reaction systems and advanced purification techniques to remove impurities and ensure consistent product quality .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis mechanisms vary with solvent polarity and pH:

-

In polar aprotic solvents (e.g., DMSO), hydrolysis rates increase dramatically due to desolvation of the phosphoryl group and TS stabilization .

-

Acidic conditions favor stepwise cleavage of P–O–P bonds into orthophosphates.

Thermal Decomposition

Decomposition above 450°C releases ammonia and forms condensed phosphoric acid derivatives:

NH P O 4 NH H P O 2 HPO H O

The residual metaphosphate (HPO₃) is hygroscopic and reacts with atmospheric moisture .

Organic Reactions and Catalysis

-

Phosphate transfer : Used as a phosphate donor in enzymatic studies, enabling phosphorylation of biomolecules .

-

Esterification : Reacts with alcohols (ROH) under anhydrous conditions to form alkyl pyrophosphates :

NH P O 4 ROH R P O 4 NH 2 H O

Solvent and Environmental Effects

Aplicaciones Científicas De Investigación

Chemical Research Applications

Buffering Agent

Diphosphoric acid, tetraammonium salt serves as an effective buffering agent in various chemical reactions and analytical procedures. It helps maintain stable pH levels, which is crucial for many biochemical assays and reactions. For example, it can stabilize the pH in enzymatic reactions where pH fluctuations may affect enzyme activity.

Chemical Reactions

The compound undergoes hydrolysis in aqueous solutions, leading to the formation of orthophosphoric acid. This property is exploited in reactions requiring controlled acidity levels. Additionally, it can participate in deprotonation reactions, yielding different anionic species that may be useful in further chemical syntheses.

Biological Applications

Biochemical Assays

In biological research, this compound is employed as a component in buffers for biochemical assays. Its ability to maintain pH stability enhances the reliability of experimental results. For instance, it has been used in assays involving enzyme kinetics where precise pH control is essential.

Pharmaceutical Formulations

Research has indicated potential applications in drug formulations, particularly as a stabilizer for pharmaceuticals. Its buffering capacity can help maintain the stability of active pharmaceutical ingredients (APIs) during storage and use.

Industrial Applications

Fertilizers

this compound is utilized in the production of fertilizers. Its phosphorus content makes it an essential nutrient source for plants, promoting healthy growth and development.

Food Additives

As a food additive, this compound acts as a stabilizer and emulsifier. It is often included in processed foods to improve texture and shelf-life. Its role as a sequestrant helps prevent mineral precipitation that could affect food quality.

Case Study 1: Buffering in Enzymatic Reactions

A study conducted on the use of this compound in enzymatic assays demonstrated its effectiveness as a buffering agent. The research showed that maintaining a stable pH significantly improved enzyme activity and reaction rates compared to unbuffered systems.

Case Study 2: Fertilizer Efficacy

Field trials assessing the impact of fertilizers containing this compound revealed enhanced crop yields compared to traditional fertilizers. The trials indicated that the compound's solubility and nutrient release profile contributed to improved plant uptake of phosphorus.

Mecanismo De Acción

The mechanism of action of diphosphoric acid, tetraammonium salt, involves its ability to act as a buffering agent, maintaining pH stability in various chemical and biological systems. It can interact with hydrogen ions and other cations, stabilizing the pH and preventing drastic changes that could affect the outcome of reactions or the stability of biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

Pyrophosphoric acid: The parent acid of diphosphoric acid, tetraammonium salt.

Sodium pyrophosphate: Another salt of pyrophosphoric acid, commonly used in similar applications.

Potassium pyrophosphate: Similar to sodium pyrophosphate but with potassium as the cation.

Uniqueness

This compound, is unique due to its ammonium cations, which make it particularly suitable for applications requiring nitrogen sources, such as fertilizers. Its solubility in water and buffering capacity also make it a valuable compound in various scientific and industrial applications .

Actividad Biológica

Diphosphoric acid, tetraammonium salt, also known by its chemical formula (NH4)4P2O7, is a compound of interest in biological and pharmaceutical research due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

This compound is a quaternary ammonium compound that exhibits various physicochemical properties conducive to biological interactions. The structure features two phosphate groups linked by a bridging oxygen atom, which can influence its reactivity and interaction with biological systems.

The biological activity of this compound primarily stems from its ability to interact with nucleotides and influence cellular signaling pathways. Research indicates that compounds with similar structures can act as agonists for G protein-coupled receptors (GPCRs), particularly the P2Y14 receptor, which plays a role in neuroimmune responses and inflammation .

Key Mechanisms:

- Receptor Agonism : Compounds that mimic the structure of diphosphoric acid have shown significant agonistic activity at the P2Y14 receptor, leading to downstream effects on adenylyl cyclase activity in cellular models .

- Phosphorylation : The presence of phosphate groups allows for potential interactions with kinases and phosphatases, influencing phosphorylation states of proteins involved in signal transduction.

Biological Activity Data

Research has quantified the biological activity of diphosphoric acid derivatives through various assays. The following table summarizes key findings related to its activity:

| Compound | EC50 (nM) | Receptor Target | Selectivity Ratio |

|---|---|---|---|

| α,β-Difluoromethylene analogue | 63 | P2Y14 | >2000 (vs P2Y6) |

| 2-Thio-α,β-methylene analogue | 0.92 | P2Y14 | 2160 (vs P2Y6) |

| UDPG derivative | 11 | P2Y14 | High |

These values indicate that modifications to the diphosphoric structure can significantly enhance receptor selectivity and potency .

Case Studies

Several studies have investigated the effects of diphosphoric acid and its derivatives on various biological systems:

- Neuroimmune Response : A study demonstrated that UDPG derivatives activate the P2Y14 receptor in HEK-293 cells, leading to increased intracellular calcium levels and modulation of inflammatory responses .

- Fluorescent Applications : Fluorescein diphosphate tetraammonium has been used as a fluorogenic substrate in phosphatase assays, showcasing its utility in biochemical research . This application highlights the compound's versatility beyond direct biological activity.

- Counter-Ion Role : Research on peptides indicated that counter-ions like ammonium salts can influence peptide conformation and stability, potentially altering their biological function. This suggests that diphosphoric acid's ammonium component may play a role in stabilizing interactions within biological systems .

Safety and Toxicology

While this compound has promising biological activities, understanding its safety profile is crucial. Preliminary toxicity assessments indicate low toxicity levels in vitro; however, comprehensive toxicological studies are necessary to establish safety for therapeutic applications .

Propiedades

Número CAS |

13765-35-0 |

|---|---|

Fórmula molecular |

H7NO7P2 |

Peso molecular |

195.01 g/mol |

Nombre IUPAC |

azanium;phosphono hydrogen phosphate |

InChI |

InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6) |

Clave InChI |

IYNIYQPKWZYHRQ-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |

SMILES canónico |

[NH4+].OP(=O)(O)OP(=O)(O)[O-] |

Key on ui other cas no. |

13765-35-0 |

Números CAS relacionados |

27796-66-3 13813-81-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.